molecular formula C15H11NO2 B1323936 4-Cyano-3'-methoxybenzophenone CAS No. 750633-60-4

4-Cyano-3'-methoxybenzophenone

Cat. No. B1323936
M. Wt: 237.25 g/mol
InChI Key: TZKPZLKZSQMCJL-UHFFFAOYSA-N
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Description

4-Cyano-3’-methoxybenzophenone is an organic compound with a molecular weight of approximately 237.26 g/mol . It is also known as oxybenzone and is commonly used in various applications.


Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to 4-Cyano-3’-methoxybenzophenone, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3’-methoxybenzophenone is represented by the linear formula C15H11NO2 . The InChI code for this compound is 1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyano-3’-methoxybenzophenone include a molecular weight of 237.26 g/mol and a melting point of 94-95 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • The study of sterically hindered ketyl radicals, including those with 4′-methoxy and 4′-cyano substituents on benzophenones, revealed insights into electron-transfer mechanisms similar to SRN−-type reactions. This study highlighted the reactions of these radicals in the context of nuclear replacement and conjugate addition (Ōkubo, 1977).

Photophysical Properties

  • Research on the triplet state of 4-methoxybenzophenone (4-MBP) in various solvents showed that its photophysical properties differ based on the solvent's polarity. This study provided insights into the electron configurations and absorption spectrum of the compound in different states (Bosca et al., 2002).

Environmental Presence and Analysis

  • The development of a method to determine benzophenone-3 (2-hydroxy-4-methoxybenzophenone), a UV filter, and its metabolites in human serum showcased advanced techniques in microextraction and chromatography, highlighting the environmental and biological relevance of such compounds (Tarazona et al., 2013).
  • A study focused on the solid-phase extraction and LC-MS/MS determination of hydroxylated benzophenone UV absorbers in environmental water samples, emphasizing the environmental impact and detection methods of these compounds (Negreira et al., 2009).

Synthesis and Green Chemistry

  • An investigation into the green synthesis of 4-methoxybenzophenone using benzoic acid and tungstophosphoric acid supported on MCM-41 highlighted an efficient and environmentally friendly method for synthesizing this compound (Zhang et al., 2015).

Magnetic Field Effects

  • The study of magnetic field effects on the hydrogen abstraction reaction of 4-methoxybenzophenone with thiophenol provided insights into the impact of magnetic fields on chemical reactions, contributing to our understanding of radical reactions in solution (Wakasa et al., 1998).

properties

IUPAC Name

4-(3-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-4-2-3-13(9-14)15(17)12-7-5-11(10-16)6-8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPZLKZSQMCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641471
Record name 4-(3-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3'-methoxybenzophenone

CAS RN

750633-60-4
Record name 4-(3-Methoxybenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Ekoue-Kovi, H Xu, C Wolf - Tetrahedron Letters, 2008 - Elsevier
… Using our method, 4-cyano-3′-methoxybenzophenone, 15, can be prepared in 83% yield in a single step. By contrast, Lewis acid-promoted acylation of anisole, 40, with 4-…
Number of citations: 46 www.sciencedirect.com
KASE Kovi - 2008 - search.proquest.com
Palladium-catalyzed carbon-carbon and carbon-heteroatom bond forming reactions have gained increased importance in organic transformations. Palladium-phosphinous acids and …
Number of citations: 2 search.proquest.com

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